3-Chloro-6-(1-ethoxyvinyl)pyridazine
Overview
Description
3-Chloro-6-(1-ethoxyvinyl)pyridazine is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridazine ring with a chlorine atom at the 3rd position and an ethoxyvinyl group at the 6th position . The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyridazine derivatives are known to participate in various chemical reactions. For instance, they can undergo aza-Diels-Alder reactions .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 184.62 . The compound’s unique physicochemical properties stem from the pyridazine ring, characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity .Scientific Research Applications
Pharmacological Investigations
Pyridazine derivatives, including compounds substituted in the 3- and 6-positions, exhibit a range of pharmacological properties. Specifically, certain 3,6-dialkoxy-pyridazines demonstrate notable anticonvulsive properties, and 3,6-dihydrazino-pyridazine shares pharmacological similarities with blood pressure-lowering drugs (Druey et al., 1954).
Biological Properties
Recent studies have revealed considerable biological activities in pyridazine derivatives, such as anti-tumor and anti-inflammatory effects. Compounds like 6-chloro-3-[(4-methylphenoxy)methyl][1,2,4] triazolo[4,3-b]pyridazine have been synthesized and characterized, showcasing their potential in medicinal chemistry (Sallam et al., 2021).
Antimicrobial Agents
A series of carbamoyl derivatives of pyridazine-N-oxides have been developed as part of research on antimicrobial agents. These compounds, derived from 3-chloro-4-ethoxycarbonyl-5-aryl-6-methyl-3-pyridazine, exhibited varying antimicrobial activities, with some showing effectiveness against Trichomonas vaginalis (Gavini et al., 1997).
Theoretical Studies
Density functional theory (DFT) studies have been conducted on isomerization reactions of pyridazine derivatives, providing insights into the geometric structures, transition states, and activation energies of these compounds. This research enhances the understanding of the chemical properties and reactivities of pyridazine derivatives (Zhou et al., 2004).
Corrosion Inhibition
Pyridazine derivatives have been tested for their ability to protect mild steel surfaces and inhibit corrosion in acidic environments. These studies involve both experimental and theoretical methods, including density functional theory and Monte Carlo simulations, to understand the molecular behavior of pyridazines as corrosion inhibitors (Olasunkanmi et al., 2018).
Herbicidal Activities
Some pyridazine derivatives exhibit herbicidal activities. For instance, certain 3-chloro-6-substituted pyridazines have shown effectiveness in pre-emergence tests on radish and millet, highlighting the potential of these compounds in agricultural applications (Tamura & Jojima, 1963).
Safety and Hazards
The safety information available indicates that 3-Chloro-6-(1-ethoxyvinyl)pyridazine may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Future Directions
The pyridazine ring, a key component of 3-Chloro-6-(1-ethoxyvinyl)pyridazine, has been found to have unique applications in molecular recognition and drug discovery . Its inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction with the cardiac hERG potassium channel add additional value in drug discovery and development . Therefore, future research could explore the potential of this compound and similar compounds in various therapeutic applications.
Biochemical Analysis
Biochemical Properties
3-Chloro-6-(1-ethoxyvinyl)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives are known to interact with monoamine oxidase (MAO) and tyrosine kinase 2 (TYK2) enzymes . These interactions often involve hydrogen bonding and π-π stacking interactions, which are crucial for the compound’s biochemical activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is essential for platelet aggregation . This inhibition can lead to changes in cellular signaling and metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme. For instance, pyridazine derivatives have been found to inhibit monoamine oxidase (MAO) by forming hydrogen bonds with the enzyme’s active site . This inhibition can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyridazine derivatives can maintain their activity over extended periods, but their stability may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation. At higher doses, it may cause toxic or adverse effects. For example, some pyridazine derivatives have been shown to cause convulsions at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, pyridazine derivatives can affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects .
Properties
IUPAC Name |
3-chloro-6-(1-ethoxyethenyl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-3-12-6(2)7-4-5-8(9)11-10-7/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIMNZWLBCNVQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C)C1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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